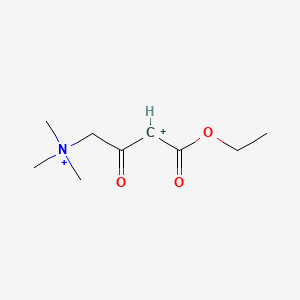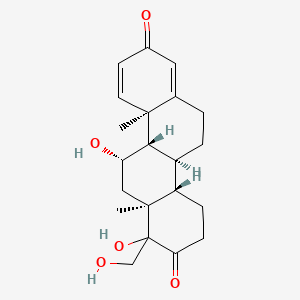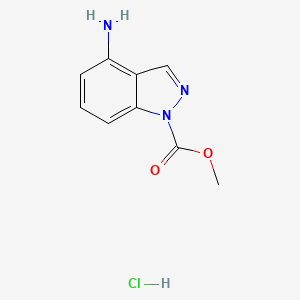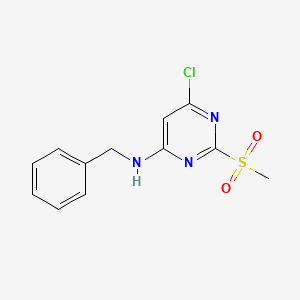![molecular formula C13H23NO2 B13861153 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide is a synthetic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol This compound is known for its unique bicyclic structure, which consists of a bicyclo[222]octane core with a hydroxymethyl group and a carboxylic acid isopropylamide moiety
Méthodes De Préparation
The synthesis of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves several steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The resulting bicyclic compound is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide. The carboxylic acid group is introduced through oxidation of the hydroxymethyl group using an oxidizing agent like potassium permanganate. Finally, the isopropylamide moiety is attached via an amide coupling reaction using isopropylamine and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Analyse Des Réactions Chimiques
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Applications De Recherche Scientifique
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide can be compared with other similar compounds, such as:
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
The unique combination of the hydroxymethyl group and the isopropylamide moiety in this compound provides distinct chemical and biological properties that make it valuable for various applications .
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C13H23NO2/c1-10(2)14-11(16)13-6-3-12(9-15,4-7-13)5-8-13/h10,15H,3-9H2,1-2H3,(H,14,16) |
Clé InChI |
BUGYQWFFQOGGPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C12CCC(CC1)(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)













